molecular formula C8H9NO4 B2630000 3-(Oxolan-2-yl)-1,2-oxazole-4-carboxylic acid CAS No. 2107672-50-2

3-(Oxolan-2-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2630000
CAS No.: 2107672-50-2
M. Wt: 183.163
InChI Key: HHLUUXDUIMTVQV-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both an oxolane (tetrahydrofuran) ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the oxolane moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield oxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the oxolane moiety.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced oxazole rings.

Scientific Research Applications

3-(Oxolan-2-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Oxolan-2-yl)-1,2-oxazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing biological pathways and processes. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and oxolane-containing molecules, such as:

Uniqueness

What sets 3-(Oxolan-2-yl)-1,2-oxazole-4-carboxylic acid apart is its combination of the oxolane and oxazole rings, which provides a unique set of chemical and biological properties

Properties

IUPAC Name

3-(oxolan-2-yl)-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-8(11)5-4-13-9-7(5)6-2-1-3-12-6/h4,6H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLUUXDUIMTVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NOC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107672-50-2
Record name 3-(oxolan-2-yl)-1,2-oxazole-4-carboxylic acid
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